molecular formula C13H12F4O3 B1325782 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid CAS No. 951891-67-1

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid

Cat. No.: B1325782
CAS No.: 951891-67-1
M. Wt: 292.23 g/mol
InChI Key: AEEJKHHUYBRFBG-UHFFFAOYSA-N
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Description

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid chain with a tetrafluorophenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3,4,5-tetrafluorophenylboronic acid.

    Coupling Reaction: The tetrafluorophenylboronic acid is then coupled with a heptanoic acid derivative using a palladium-catalyzed cross-coupling reaction.

    Oxidation: The resulting intermediate undergoes oxidation to introduce the ketone functional group at the 7th position of the heptanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and coatings with specific chemical resistance properties.

Mechanism of Action

The mechanism of action of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The fluorine atoms on the phenyl ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluorophenylboronic acid
  • 2,3,4,5-Tetrafluorophenol
  • 2,3,4,5-Tetrafluorobenzoic acid

Uniqueness

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid is unique due to the combination of a heptanoic acid chain with a tetrafluorophenyl group and a ketone functional group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds.

Properties

IUPAC Name

7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4O3/c14-8-6-7(11(15)13(17)12(8)16)9(18)4-2-1-3-5-10(19)20/h6H,1-5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEJKHHUYBRFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246040
Record name 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-67-1
Record name 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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